molecular formula C18H12BN2O B12608391 [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl CAS No. 871817-05-9

[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl

Katalognummer: B12608391
CAS-Nummer: 871817-05-9
Molekulargewicht: 283.1 g/mol
InChI-Schlüssel: NHRIOKKNCBJYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a boron atom bonded to a quinoline moiety and a cyanophenyl group, making it a versatile candidate for research and industrial applications.

Vorbereitungsmethoden

The synthesis of [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Analyse Chemischer Reaktionen

[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications:

Wirkmechanismus

The mechanism of action of [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl involves its interaction with specific molecular targets. The boron atom can form stable complexes with various biomolecules, influencing their activity and function. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other boron-containing molecules and quinoline derivatives. Compared to these, [2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • Phenylboronic acid
  • Quinoline-8-ol
  • 3-Cyanophenylboronic acid

These compounds share some structural features but differ in their reactivity and applications.

Eigenschaften

CAS-Nummer

871817-05-9

Molekularformel

C18H12BN2O

Molekulargewicht

283.1 g/mol

InChI

InChI=1S/C18H12BN2O/c20-13-15-5-1-4-14(12-15)9-10-19-22-17-8-2-6-16-7-3-11-21-18(16)17/h1-12H

InChI-Schlüssel

NHRIOKKNCBJYIL-UHFFFAOYSA-N

Kanonische SMILES

[B](C=CC1=CC(=CC=C1)C#N)OC2=CC=CC3=C2N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.